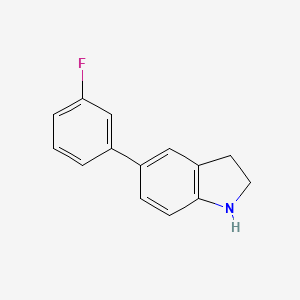

5-(3-fluorophenyl)-2,3-dihydro-1H-indole

Description

5-(3-Fluorophenyl)-2,3-dihydro-1H-indole (CAS: 893735-22-3) is a fluorinated indole derivative with the molecular formula C₁₄H₁₂FN and a molecular weight of 213.25 g/mol . Its structure comprises a partially saturated indole core (2,3-dihydro-1H-indole) substituted at the 5-position with a 3-fluorophenyl group. The fluorine atom at the meta position of the phenyl ring contributes to electron-withdrawing effects, which may enhance metabolic stability and modulate binding affinity in pharmacological contexts .

Properties

IUPAC Name |

5-(3-fluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9,16H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLELWZXBQBGTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole typically involves the reaction of 3-fluoroaniline with an appropriate indole precursor under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinolines, and other heterocyclic compounds that can have significant biological activities.

Scientific Research Applications

5-(3-fluorophenyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential antimicrobial and antiviral activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Fluorine Position : Meta-substitution on the phenyl ring (target compound) balances electronic effects and steric accessibility, making it preferable over ortho-substituted analogues for drug design .

- Functional Groups : Carboxamides and triazoles improve solubility and stability but increase synthetic complexity compared to the simpler dihydroindole .

Biological Activity

5-(3-fluorophenyl)-2,3-dihydro-1H-indole is a compound belonging to the indole family, recognized for its diverse biological and pharmacological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Research indicates that it may possess antimicrobial , antiviral , anticancer , and anti-inflammatory properties. The presence of a fluorophenyl group is believed to enhance its interaction with various biological targets, influencing its pharmacological profile.

Target Interactions

This compound interacts with multiple receptors and enzymes, which are critical for its biological effects. Some notable interactions include:

- Antioxidant Activity : The compound has shown protective effects against oxidative stress in cellular models, particularly against H2O2-induced cell death in RAW 264.7 macrophage cells.

- Antiviral Properties : Preliminary studies suggest potential activity against viral proteases, which are essential for viral replication .

- Anticancer Effects : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells by altering gene expression and inhibiting cell proliferation .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various indole derivatives reported that this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Antiviral Activity

Research has identified that certain indole derivatives can inhibit viral proteases effectively. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against Zika virus protease, suggesting that structural modifications could enhance antiviral potency .

Anticancer Properties

In a series of experiments involving various cancer cell lines (e.g., MCF-7 and HCT-116), this compound derivatives demonstrated significant cytotoxicity. Flow cytometry analyses revealed that these compounds could arrest the cell cycle at the G1 phase and activate apoptotic pathways through increased caspase activity .

Data Tables

The following table summarizes key biological activities and relevant research findings related to this compound:

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation. However, initial studies suggest favorable absorption characteristics due to its lipophilicity attributed to the fluorophenyl group. Safety assessments indicate that while the compound shows promise in therapeutic applications, further toxicological evaluations are necessary to establish its safety profile for clinical use.

Q & A

Q. What are the recommended synthetic routes for 5-(3-fluorophenyl)-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?

A CuI-catalyzed azide-alkyne cycloaddition (click chemistry) is a viable method for synthesizing fluorinated indole derivatives. For example, dissolving intermediates in PEG-400/DMF mixtures with CuI as a catalyst at room temperature for 12 hours yields products with moderate purity (42% after column chromatography using 70:30 ethyl acetate/hexane) . For optimization, iodine (10 mol%) in acetonitrile at 40°C for 5 hours achieves 98% yield in analogous indole syntheses, as demonstrated in electrophilic substitution reactions .

Q. How can the structural purity of this compound be validated post-synthesis?

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and fluorine integration . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition . Single-crystal X-ray diffraction provides definitive structural proof, as shown for 5-fluoro-1H-indole-3-carboxylic acid (R factor = 0.054), ensuring precise bond-length and angle measurements .

Q. What safety protocols should be followed when handling fluorinated indole derivatives?

While specific hazard data for this compound is limited, analogous fluorinated indoles (e.g., 5-(trifluoromethoxy)-1H-indole) require standard laboratory precautions: use fume hoods, wear nitrile gloves, and avoid inhalation/ingestion. Emergency contacts and safety sheets should be accessible, as outlined in GHS-compliant protocols .

Advanced Research Questions

Q. How does fluorination at the 3-phenyl position influence the electronic and steric properties of dihydroindole derivatives?

Fluorine's electronegativity alters electron density, potentially enhancing binding affinity in receptor-ligand interactions. Computational studies (e.g., topological polar surface area and logP values) for structurally similar compounds (e.g., 2-[(3-fluorophenyl)methylene]-2,3-dihydro-1H-inden-1-one) reveal increased hydrophobicity (XlogP = 3.9) and reduced hydrogen-bonding capacity (polar surface area = 17.1 Ų), impacting solubility and bioavailability .

Q. How can conflicting spectral data in fluorinated indole derivatives be resolved?

Contradictions in NMR or mass spectra may arise from residual solvents, tautomerism, or impurities. For example, in 5-fluoro-1H-indole-2,3-dione derivatives, X-ray crystallography confirmed the keto-enol tautomeric equilibrium, resolving discrepancies between theoretical and observed spectral peaks . Redundant analytical techniques (e.g., TLC, HPLC) and iterative recrystallization improve data reliability .

Q. What strategies are effective for experimental phasing in X-ray crystallography of fluorinated indoles?

SHELX programs (e.g., SHELXC/D/E) enable robust phasing for high-resolution or twinned data. For example, SHELXL refines small-molecule structures with precision (mean C–C bond deviation = 0.003 Å), while SHELXPRO interfaces with macromolecular applications, accommodating heavy atoms like fluorine .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

Systematic substitution at the dihydroindole core (e.g., introducing methylthio or methoxy groups) and comparative bioassays can identify pharmacophores. For instance, 5-bromo-3-(methylthio)-1H-indole derivatives showed altered binding affinities in kinase inhibition studies, highlighting the role of halogen and sulfur interactions .

Methodological Considerations

- Synthesis Optimization : Prioritize iodine catalysis in acetonitrile for high-yield reactions .

- Data Validation : Cross-reference NMR with X-ray crystallography to resolve tautomeric ambiguities .

- Safety Compliance : Adopt GHS guidelines for fluorinated compounds, even if hazard data is incomplete .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.